molecular formula C22H26N4O5S B393021 N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-NITROPHENYL)BENZENESULFONAMIDE

N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-NITROPHENYL)BENZENESULFONAMIDE

Cat. No.: B393021
M. Wt: 458.5g/mol
InChI Key: VHESWHRLRVELFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-NITROPHENYL)BENZENESULFONAMIDE is a complex organic compound with the molecular formula C22H26N4O5S and a molecular weight of 458.53064 g/mol . This compound is characterized by its unique structure, which includes a cyclooctylidenehydrazino group, a nitrophenyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-NITROPHENYL)BENZENESULFONAMIDE involves multiple steps, starting with the preparation of the cyclooctylidenehydrazino intermediate. This intermediate is then reacted with 2-oxoethyl and 4-nitrophenylbenzenesulfonamide under specific conditions to form the final product. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-NITROPHENYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-NITROPHENYL)BENZENESULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-NITROPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The cyclooctylidenehydrazino group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-NITROPHENYL)BENZENESULFONAMIDE can be compared with other similar compounds, such as:

  • N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide
  • N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide

These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. The presence of the nitrophenyl group in this compound imparts unique properties, making it distinct from its analogs .

Properties

Molecular Formula

C22H26N4O5S

Molecular Weight

458.5g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(cyclooctylideneamino)acetamide

InChI

InChI=1S/C22H26N4O5S/c27-22(24-23-18-9-5-2-1-3-6-10-18)17-25(19-13-15-20(16-14-19)26(28)29)32(30,31)21-11-7-4-8-12-21/h4,7-8,11-16H,1-3,5-6,9-10,17H2,(H,24,27)

InChI Key

VHESWHRLRVELFC-UHFFFAOYSA-N

SMILES

C1CCCC(=NNC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)CCC1

Canonical SMILES

C1CCCC(=NNC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)CCC1

Origin of Product

United States

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